molecular formula C20H24ClN5O B10992687 (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B10992687
M. Wt: 385.9 g/mol
InChI Key: YRXWSWYVKYAMPJ-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a combination of pyridazine, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a chlorinated pyridazine derivative, such as 6-chloropyridazine, the compound undergoes nucleophilic substitution reactions to introduce the piperidine ring.

    Piperidine Ring Formation: The piperidine ring is often introduced via reductive amination or nucleophilic substitution reactions.

    Piperazine Ring Introduction: The phenylpiperazine moiety is typically introduced through a coupling reaction, such as a Buchwald-Hartwig amination, which involves the reaction of an aryl halide with a piperazine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridazine ring or reduce any nitro groups present in the precursor molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes. Its structure suggests potential activity as an antagonist or agonist in various biochemical pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor for the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-ethylpiperazin-1-yl)methanone
  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-benzylpiperazin-1-yl)methanone

Uniqueness

Compared to these similar compounds, (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the phenyl group on the piperazine ring. This phenyl group can significantly influence the compound’s pharmacokinetic properties, such as its ability to cross biological membranes and its binding affinity to target proteins. The phenyl group also adds to the compound’s overall hydrophobicity, which can affect its solubility and distribution within biological systems.

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H24ClN5O/c21-18-6-7-19(23-22-18)25-10-8-16(9-11-25)20(27)26-14-12-24(13-15-26)17-4-2-1-3-5-17/h1-7,16H,8-15H2

InChI Key

YRXWSWYVKYAMPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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